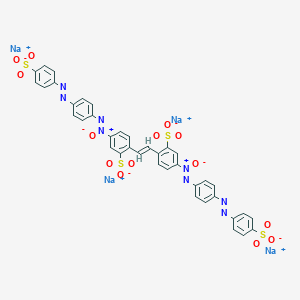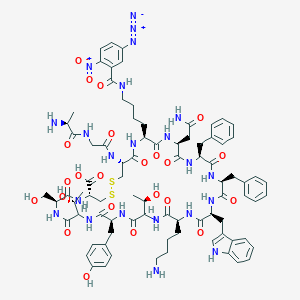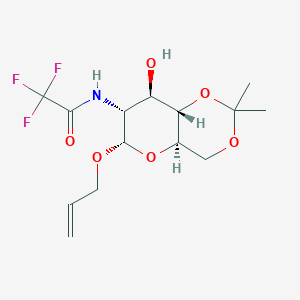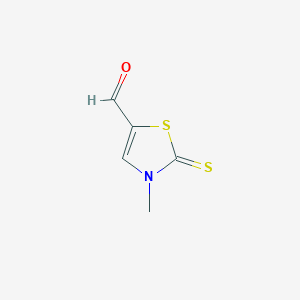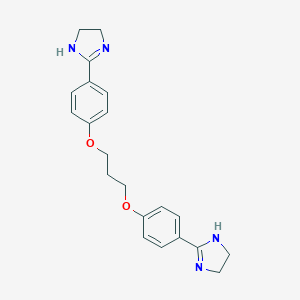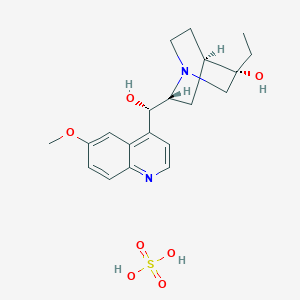
3-Hydroxy-10,11-dihydroquinidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-10,11-dihydroquinidine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is synthesized from quinine, which is a natural alkaloid found in the bark of the cinchona tree. The synthesis of 3-Hydroxy-10,11-dihydroquinidine involves the reduction of quinine to form the dihydroquinidine intermediate, which is subsequently hydroxylated to form the final product.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-10,11-dihydroquinidine is not yet fully understood. However, it is believed to work by blocking the sodium channels in cardiac cells, thereby preventing the influx of sodium ions and reducing the excitability of the heart.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Hydroxy-10,11-dihydroquinidine has a significant effect on the cardiac conduction system. It has been found to prolong the action potential duration and increase the effective refractory period, which results in a decrease in the heart rate. Additionally, it has also been shown to have a negative inotropic effect, which reduces the contractility of the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Hydroxy-10,11-dihydroquinidine in lab experiments is its high potency and selectivity for cardiac sodium channels. This makes it an ideal candidate for studying the cardiac conduction system. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several potential future directions for the research on 3-Hydroxy-10,11-dihydroquinidine. One of the areas of interest is the development of more potent and selective analogs of this compound for the treatment of cardiac arrhythmias. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential applications in other areas of pharmacology.
Métodos De Síntesis
The synthesis of 3-Hydroxy-10,11-dihydroquinidine involves several steps. Firstly, quinine is reduced to form the dihydroquinidine intermediate using a reducing agent such as sodium borohydride. The dihydroquinidine intermediate is then hydroxylated using a strong oxidizing agent such as potassium permanganate to form 3-Hydroxy-10,11-dihydroquinidine.
Aplicaciones Científicas De Investigación
3-Hydroxy-10,11-dihydroquinidine has been extensively studied for its potential applications in pharmacology. It has been found to possess antiarrhythmic properties, which makes it a potential candidate for the treatment of cardiac arrhythmias. Additionally, it has also been studied for its potential application as an antimalarial drug due to its structural similarity to quinine.
Propiedades
Número CAS |
130061-81-3 |
|---|---|
Nombre del producto |
3-Hydroxy-10,11-dihydroquinidine |
Fórmula molecular |
C20H28N2O7S |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(3S,4R,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol;sulfuric acid |
InChI |
InChI=1S/C20H26N2O3.H2O4S/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17;1-5(2,3)4/h4-6,8,11,13,18-19,23-24H,3,7,9-10,12H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19+,20-;/m1./s1 |
Clave InChI |
MMCFRFNECGZXQH-APFZWMIBSA-N |
SMILES isomérico |
CC[C@]1(CN2CC[C@@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
SMILES |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
SMILES canónico |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
Sinónimos |
3-hydroxy-10,11-dihydroquinidine LNC 834 LNC-834 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
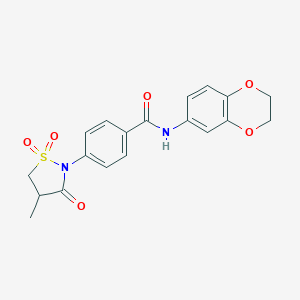
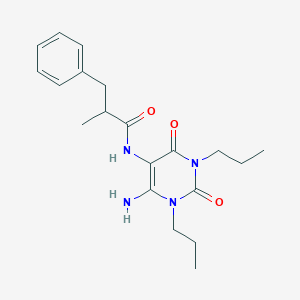
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
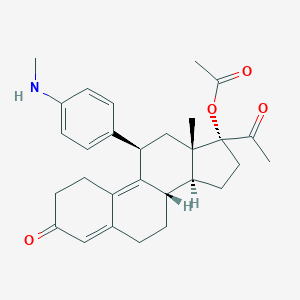
![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)

